molecular formula C21H27N3 B11586634 1-butyl-N-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-amine

1-butyl-N-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-amine

Cat. No.: B11586634
M. Wt: 321.5 g/mol
InChI Key: RXTBTCZUEXKAJH-UHFFFAOYSA-N
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Description

1-BUTYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-(propan-2-yl)benzylamine with 1-butyl-1H-benzimidazole-2-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to ensure consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-BUTYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-BUTYL-1H-BENZIMIDAZOLE: Shares the benzimidazole core but lacks the substituted phenyl group.

    4-(PROPAN-2-YL)BENZYLAMINE: Contains the substituted phenyl group but lacks the benzodiazole ring.

Uniqueness

1-BUTYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE is unique due to the combination of the benzodiazole ring and the substituted phenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H27N3

Molecular Weight

321.5 g/mol

IUPAC Name

1-butyl-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C21H27N3/c1-4-5-14-24-20-9-7-6-8-19(20)23-21(24)22-15-17-10-12-18(13-11-17)16(2)3/h6-13,16H,4-5,14-15H2,1-3H3,(H,22,23)

InChI Key

RXTBTCZUEXKAJH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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